2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide, also known as MTB, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. MTB is a sulfonamide derivative that has shown promising results in various preclinical studies, making it a promising candidate for further investigation.
Mechanism of Action
Target of Action
It is known that many thiazole derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of their target enzymes or receptors . The presence of the methoxy group might enhance the nucleophilicity of the compound, allowing it to react more readily with its targets .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
For instance, methoxy groups are known to enhance the lipophilicity of compounds, which could improve their absorption and distribution .
Result of Action
Given the known activities of similar thiazole derivatives, it could potentially have a range of effects, such as anti-inflammatory, antiviral, or anticancer activities .
Advantages and Limitations for Lab Experiments
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in various assays. 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide has also shown efficacy in various preclinical studies, making it a promising candidate for further investigation. However, there are some limitations to the use of 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and further investigation is needed to fully elucidate its effects. Additionally, the lack of clinical data on 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide's safety and efficacy in humans limits its potential for clinical use.
Future Directions
There are several future directions for research on 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide. One potential direction is to investigate its efficacy in combination with other drugs or therapies in cancer and inflammatory diseases. Another direction is to investigate its effects on other signaling pathways and enzymes to fully understand its mechanism of action. Additionally, further investigation is needed to determine the safety and efficacy of 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide in clinical trials. Overall, 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide has shown promising results in various preclinical studies, making it a potential candidate for further investigation in various diseases.
Synthesis Methods
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide can be synthesized through a multistep process that involves the condensation of 2-methoxyaniline and 4-methyl-2-(o-tolyl)thiazol-5-carbaldehyde. The resulting intermediate is then treated with benzenesulfonyl chloride to yield the final product, 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide. The synthesis of 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Scientific Research Applications
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and parasitic infections. In cancer research, 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide can reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide has also shown efficacy in treating parasitic infections, such as leishmaniasis, by targeting the parasite's energy metabolism.
properties
IUPAC Name |
2-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-8-4-5-9-15(13)19-21-14(2)17(25-19)12-20-26(22,23)18-11-7-6-10-16(18)24-3/h4-11,20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSELFPYJUYDEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.